
Naftifine hydrochloride
Overview
Description
Naftifine hydrochloride is a synthetic allylamine antifungal agent that inhibits squalene 2,3-epoxidase, a key enzyme in ergosterol biosynthesis. This inhibition leads to ergosterol depletion and accumulation of squalene, disrupting fungal cell membrane integrity . It exhibits broad-spectrum activity against dermatophytes (e.g., Trichophyton rubrum, Microsporum canis), yeasts (e.g., Candida spp.), and molds (e.g., Aspergillus spp.), with MICs ranging from 0.015–1.0 μg/mL against dermatophytes . Clinically, this compound is used topically (1% or 2% formulations) to treat tinea pedis, onychomycosis, and cutaneous candidiasis. It also demonstrates anti-inflammatory properties by reducing neutrophil chemotaxis and superoxide production .
Preparation Methods
Traditional Synthetic Routes for Naftifine Hydrochloride
Direct Alkylation of N-Methyl-1-Naphthylmethylamine Hydrochloride
The most widely documented synthesis involves reacting N-methyl-1-naphthylmethylamine hydrochloride with cinnamyl chloride under phase-transfer conditions . Key steps include:
-
Solvent Selection : Methyl tert-butyl ether (MTBE) is preferred due to its ability to dissolve both polar and nonpolar reactants while minimizing side reactions .
-
Catalysis : Potassium carbonate acts as a base, with PEG-600 enhancing reaction efficiency by stabilizing intermediates (yield: 84–92%) .
-
Temperature Control : Reflux at 80–100°C for 8–12 hours ensures complete conversion, verified by TLC monitoring .
Critical Process Parameters :
Parameter | Optimal Range | Impact on Yield |
---|---|---|
Reaction Temperature | 80–100°C | ±5% yield variation |
Molar Ratio (Amine:Cinnamyl) | 1:1.1–1.2 | Excess cinnamyl reduces byproducts |
PEG-600 Concentration | 0.1–0.15 mol% | >90% efficiency above 0.1 mol% |
Post-reaction purification involves filtration to remove potassium carbonate residues, followed by recrystallization from ethyl acetate/hexane mixtures to achieve ≥98% HPLC purity .
Amide Reduction Pathway
An alternative route starts with N-methyl-1-naphthylamide , which undergoes allylation and subsequent reduction :
-
Allylation : FeCl₃-catalyzed reaction with allyl bromide in xylene at 140°C yields N-methyl-N-allyl-1-naphthylcarboxamide (83% yield) .
-
Reduction : LiAlH₄ in THF reduces the amide to naftifine free base, followed by HCl salt formation (85% overall yield) .
Advantages Over Alkylation Route :
-
Avoids cinnamyl chloride handling (a lachrymator).
-
Enables structural diversification through varied allylating agents .
Advanced Formulation Techniques
Nanoemulgel Development
Recent studies optimized topical delivery using a 32 full factorial design to assess almond oil (X₁: 1–3% v/v) and homogenization speed (X₂: 15,000–25,000 rpm) :
Optimized Nanoemulsion Composition :
Component | Concentration | Function |
---|---|---|
Naftifine HCl | 2% w/w | Active ingredient |
Almond Oil | 3% v/v | Permeation enhancer |
Tween 80 | 4% v/v | Surfactant |
Transcutol P | 2% v/v | Co-surfactant |
Particle size analysis revealed a narrow distribution (100 nm ± 15 nm, PDI: 0.196), ensuring deep dermal penetration .
Electrospun Nanofibers
Crosslinked PVA/sodium alginate nanofibers (150–300 nm diameter) demonstrated sustained release over 24 hours :
-
Fabrication : Electrospinning at 15 kV with 0.7 mm needle diameter.
-
Drug Loading : 2.1% w/w achieved via methanol co-solvent.
-
Release Kinetics : Fitted Higuchi model (R²=0.98), indicating diffusion-controlled release .
Process Optimization and Analytical Methodologies
Impurity Control Strategies
-
Byproduct Identification : GC-MS analysis detected ≤0.5% N-methyl-1-naphthylmethylamine dimer in alkylation routes .
-
Purification Innovations :
Analytical Characterization
Technique | Application | Key Findings |
---|---|---|
HPLC (C18 column) | Purity assessment | 98.2–99.1% purity |
SEM | Nanostructure imaging | Spherical nanoemulsion |
FTIR | Functional group verification | C-Cl stretch at 735 cm⁻¹ |
Comparative Analysis of Industrial-Scale Methods
Yield and Cost Comparison :
Method | Yield (%) | Raw Material Cost (USD/kg) |
---|---|---|
Direct Alkylation | 84–92 | 120–150 |
Amide Reduction | 80–85 | 180–210 |
Nanoemulgel | 95–98* | 240–280 |
*Formulation yield accounting for drug loading efficiency . |
Environmental Impact :
Chemical Reactions Analysis
Chemical Stability and Degradation
Naftifine hydrochloride demonstrates stability under standard conditions but decomposes under specific stressors:
Degradation Products
Note : Stability studies confirm no significant degradation under normal storage (25°C, 60% RH) .
Metabolic Reactions
In vivo studies reveal limited systemic absorption (~4.2–6% of topical dose) and hepatic metabolism:
Key Pathways
Half-life : 2–3 days post-excretion .
Reactivity in Formulation
This compound interacts with excipients in topical formulations:
Notable Interactions
Formulation Impact :
- Alcohol (52% v/v) in gels enhances skin permeability .
- pH adjustment with trolamine ensures stability .
Antifungal Mechanism (Squalene Epoxidase Inhibition)
While not a direct chemical reaction, naftifine’s pharmacological action involves:
- Target : Squalene 2,3-epoxidase (ERG1) in fungal cells.
- Mechanism : Inhibits ergosterol biosynthesis, leading to squalene accumulation and fungal cell death .
- In vitro activity : MIC range = 0.031–0.1 µg/mL against dermatophytes .
Degradation Conditions
Stress Factor | Effect |
---|---|
Heat (>200°C) | Toxic fumes (NOₓ, HCl) |
UV light | No significant degradation |
Hydrolysis (pH 1–13) | Partial decomposition |
Key Research Findings
Scientific Research Applications
Pharmacological Properties
Naftifine hydrochloride acts by inhibiting the enzyme squalene 2,3-epoxidase, which is crucial in the biosynthesis of sterols in fungi. This inhibition leads to decreased ergosterol levels and an accumulation of squalene, ultimately resulting in fungal cell death. The compound has demonstrated effectiveness against a range of dermatophytes and some Candida species:
Organism | Activity |
---|---|
Trichophyton rubrum | Fungicidal |
Trichophyton mentagrophytes | Fungicidal |
Trichophyton tonsurans | Fungicidal |
Epidermophyton floccosum | Fungicidal |
Microsporum canis | Fungicidal |
Candida albicans | Fungistatic |
Clinical Applications
This compound is primarily indicated for the topical treatment of:
- Tinea Pedis (Athlete's foot)
- Tinea Cruris (Jock itch)
- Tinea Corporis (Ringworm)
The recommended formulations include creams and gels, typically applied once or twice daily depending on the specific product used .
Efficacy Studies
Clinical trials have established the efficacy and safety of this compound in treating dermatophyte infections:
- A study involving 146 subjects with tinea cruris showed significant improvement in symptoms after two weeks of treatment with naftifine cream. Clinical assessments included evaluations for erythema, pruritus, and scaling, with results indicating a high response rate to treatment .
- Another trial on pediatric subjects demonstrated that naftifine gel was well tolerated, with measurable plasma concentrations indicating systemic absorption without significant adverse effects .
Pharmacokinetics
Pharmacokinetic studies reveal that naftifine penetrates the stratum corneum effectively. Following topical application, systemic exposure increases over time:
Parameter | Day 1 | Day 14 |
---|---|---|
Cmax (ng/mL) | 3.60 (76.6%) | Measurable levels observed |
AUC0-24 (ng*hr/mL) | 49.8 (64.4%) | Increased over time |
These findings suggest that while naftifine is primarily a topical agent, it can achieve measurable systemic levels, indicating potential for broader therapeutic effects .
Case Study: Efficacy in Tinea Cruris
A randomized, double-blind study assessed the effectiveness of naftifine cream versus a placebo in patients diagnosed with tinea cruris. Results indicated that patients receiving naftifine experienced a faster resolution of symptoms compared to those receiving the placebo.
Case Study: Pediatric Use
In a pediatric population aged 2 to less than 12 years with moderate tinea corporis, naftifine gel was applied once daily for two weeks. The treatment was well tolerated, with no severe side effects reported and significant clinical improvement noted by the end of the treatment period .
Mechanism of Action
The mechanism of action of benzo[d]thiazole-2(3H)-thione involves its interaction with molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or by interacting with essential cofactors. In cancer research, it has been shown to interfere with cell signaling pathways, leading to apoptosis (programmed cell death) in cancer cells .
Comparison with Similar Compounds
Allylamines: Terbinafine and Butenafine
- Mechanistic Differences : While all allylamines inhibit squalene epoxidase, naftifine and terbinafine are fungicidal, whereas butenafine is primarily fungistatic at lower concentrations .
- Penetration : Naftifine’s molecular weight (323.86 g/mol) is lower than amorolfine (353.98 g/mol), but its high lipophilicity limits transungual penetration compared to smaller, less lipophilic agents .
Azoles: Clotrimazole and Ketoconazole
- Efficacy : Naftifine inhibits 98.75% of dermatophyte strains at ≤1.0 μg/mL, outperforming clotrimazole and imidazoles .
- Synergy: Combining naftifine with ketoconazole enhances efficacy in pityriasis versicolor (96.97% vs. 75% cure rate for monotherapy) .
Other Antifungals: Amorolfine and Ciclopirox
- Transungual Delivery : Naftifine’s penetration improves with chemical enhancers (e.g., thioglycolic acid) or laser pretreatment, but human nails remain less permeable than bovine hooves in models .
Key Research Findings
Resistance Potential: No resistance observed in naftifine-treated Trichophyton spp. after 15 serial passages .
Formulation Impact : Naftifine nail lacquers with Eudragit polymers enhance drug release and adhesion, improving efficacy in onychomycosis .
Clinical and Pharmacokinetic Considerations
- Human vs. Animal Models : Bovine hooves overestimate naftifine penetration by 2–3× compared to human nails .
- pH Sensitivity : Naftifine’s solubility and binding to keratin are pH-dependent, with optimal activity at pH 3 .
- Comparative Meta-Analysis : Naftifine, terbinafine, and butenafine show equivalent mycological cure rates, but azoles (clotrimazole, oxiconazole) are statistically inferior .
Biological Activity
Naftifine hydrochloride is a synthetic antifungal agent belonging to the allylamine class, primarily used for the treatment of superficial fungal infections. Its biological activity is characterized by its fungicidal properties, mechanism of action, pharmacokinetics, and clinical efficacy.
Naftifine exerts its antifungal effects through the inhibition of squalene epoxidase , an enzyme critical for sterol biosynthesis in fungi. This inhibition leads to a decrease in ergosterol levels while causing an accumulation of squalene within fungal cells. The resultant disruption in membrane integrity contributes to the fungicidal activity of naftifine against various dermatophytes, including:
- Trichophyton rubrum
- Trichophyton mentagrophytes
- Epidermophyton floccosum
- Microsporum canis
In vitro studies have demonstrated naftifine's effectiveness against these organisms, indicating its broad-spectrum antifungal capabilities .
Pharmacokinetics
This compound is typically administered topically, and its pharmacokinetic profile reveals several key characteristics:
- Absorption : Following topical application, approximately 4.2% of the applied dose is absorbed into systemic circulation .
- Half-life : The elimination half-life is about 2 to 3 days, indicating a relatively prolonged presence in the body following application .
- Distribution : Naftifine does not have a well-defined volume of distribution; however, it is known to penetrate the stratum corneum effectively .
The pharmacokinetic profile supports its use for localized infections, as sufficient concentrations are achieved in the skin to inhibit fungal growth.
Clinical Efficacy
Clinical studies have validated the efficacy of this compound in treating various dermatophyte infections. A notable observational study reported that topical naftifine 2% cream was safe and effective for Indian patients with tinea cruris and tinea corporis. The study found that:
- 82.07% of patients achieved clinical cures by the third visit.
- 94.6% showed mycological cure at treatment's end based on KOH mount results (p<0.0001) .
Case Study Summary
Study Type | Population | Treatment | Efficacy Rate (%) | p-value |
---|---|---|---|---|
Observational Study | Indian Patients | Naftifine 2% Cream | 82.07 | <0.0001 |
KOH Mount Analysis | Microscopic Evaluation | Naftifine 2% Cream | 94.6 | <0.0001 |
Safety Profile
This compound has been generally well-tolerated in clinical settings. Adverse events reported are typically mild and transient. In one study involving 463 patients treated with naftifine 2% cream, only a small percentage experienced adverse effects, which resolved within days . The tolerability was rated as excellent by physicians in over 70% of cases.
Q & A
Basic Research Questions
Q. What is the primary antifungal mechanism of naftifine hydrochloride, and how can researchers experimentally validate its inhibition of squalene epoxidase?
this compound selectively inhibits squalene 2,3-epoxidase, disrupting ergosterol biosynthesis in fungi. To validate this, researchers can:
- Enzyme Activity Assays : Measure squalene epoxidase activity in fungal cell lysates using radiolabeled squalene and monitor conversion to squalene epoxide via thin-layer chromatography (TLC) .
- Sterol Quantification : Use gas chromatography (GC) or high-performance liquid chromatography (HPLC) to quantify ergosterol depletion and squalene accumulation in treated fungal cells .
Q. What analytical methods are suitable for quantifying this compound in experimental formulations?
UV spectrophotometry is a validated method for quantification:
- Wavelength Selection : Use the absorption peak at 256 ± 2 nm in ethanol or aqueous solutions .
- Calibration Curves : Prepare standard solutions (e.g., 0.1–2.0 mg/mL) and validate linearity (R² > 0.995) across this range .
- Interference Checks : Confirm that excipients (e.g., PEGs) do not alter absorbance characteristics .
Q. How are minimum inhibitory concentrations (MICs) for this compound determined against diverse fungal species?
MICs are determined via broth microdilution assays:
- Inoculum Standardization : Adjust fungal suspensions to 1–5 × 10³ CFU/mL in Sabouraud dextrose broth .
- Dose Range : Test naftifine concentrations from 0.1 to >100 µg/mL, with MIC defined as the lowest concentration inhibiting visible growth after 48–72 hours .
Advanced Research Questions
Q. How can researchers optimize this compound release from topical formulations (e.g., nail lacquers)?
Key variables include polymer selection and in vitro release testing:
- Polymer Screening : Compare ethyl cellulose, Eudragit RL100, and RS100 for film-forming properties and drug release kinetics .
- Diffusion Studies : Use cuprophan membranes (MWCO 10,000 Da) to simulate drug permeation at 32°C, with HPLC quantification of released naftifine over 24–48 hours .
- ATR-FTIR Analysis : Assess stratum corneum permeation enhancement in microemulsion formulations .
Q. What experimental designs are appropriate for clinical trials comparing this compound to other antifungals (e.g., terbinafine)?
Phase III trials should include:
- Double-Blind Randomization : Assign patients to naftifine 2% or terbinafine 1% groups, with standardized application protocols .
- Endpoints : Primary = clinical cure (e.g., erythema/scaling resolution); Secondary = mycological cure (negative cultures) and relapse rates at 4–8 weeks post-treatment .
- Statistical Power : Ensure sample sizes (e.g., n > 250) to detect significant differences (p < 0.05) using chi-square or ANOVA .
Q. How should researchers address contradictions in MIC data across fungal species (e.g., dermatophytes vs. Candida)?
- Species-Specific Validation : Replicate MIC assays under standardized conditions (pH 6.5–7.0, 35°C) for consistency .
- Mechanistic Studies : Investigate differential expression of squalene epoxidase isoforms or efflux pumps in resistant strains (e.g., Candida spp.) via RT-qPCR .
Q. What methodologies validate this compound’s dual antifungal and anti-inflammatory effects?
- Anti-Inflammatory Assays : Measure inhibition of PMN chemotaxis in vitro using Boyden chambers and IL-8/C5a as chemoattractants .
- ROS Quantification : Use fluorescent probes (e.g., DCFH-DA) to assess superoxide reduction in treated keratinocytes .
Q. Methodological Considerations
Q. How to ensure reproducibility in HPLC analysis of this compound per USP guidelines?
- Mobile Phase : Prepare n-hexane/alcohol/dimethylformamide/formic acid (200:60:40:2), degassed and equilibrated for 12 hours .
- System Suitability : Validate column efficiency (N > 2000), tailing factor (<2.0), and resolution (>1.5) using USP reference standards .
Q. What protocols are recommended for stability testing of this compound in solvent-based formulations?
Properties
IUPAC Name |
(E)-N-methyl-N-(naphthalen-1-ylmethyl)-3-phenylprop-2-en-1-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N.ClH/c1-22(16-8-11-18-9-3-2-4-10-18)17-20-14-7-13-19-12-5-6-15-21(19)20;/h2-15H,16-17H2,1H3;1H/b11-8+; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLUNPKFOFGZHRT-YGCVIUNWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC=CC1=CC=CC=C1)CC2=CC=CC3=CC=CC=C32.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C/C=C/C1=CC=CC=C1)CC2=CC=CC3=CC=CC=C32.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2045496 | |
Record name | Naftifine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2045496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65473-14-5 | |
Record name | Naftifine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=65473-14-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Naftifine hydrochloride [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065473145 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NAFTIFINE HYDROCHLORIDE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760068 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Naftifine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2045496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (E)-N-Cinnamyl-N-methyl-1-naphthalenemethyl-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NAFTIFINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25UR9N9041 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.